6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Description
6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a halogenated pyrazolo[3,4-b]pyridine derivative with a tetrahydropyran (THP) protecting group at the 1-position. Its molecular structure features:
- Chlorine at position 6, enhancing electrophilic reactivity.
- Iodine at position 3, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
- THP group at position 1, improving stability and modulating lipophilicity.
This compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly for constructing kinase inhibitors or radiopharmaceuticals due to its iodine atom .
Properties
IUPAC Name |
6-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3O/c12-8-5-4-7-10(13)15-16(11(7)14-8)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDYYVVNKYKPBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=N3)Cl)C(=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
The preparation of 6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine as a precursor for diarylation involves highly chemoselective Suzuki–Miyaura cross-coupling reactions. The typical catalytic system includes:
- Palladium acetate (Pd(OAc)₂) as the catalyst (5–15 mol%)
- 1,1'-Bis(diphenylphosphino)ferrocene (dppf) as the ligand (5–15 mol%)
- Cesium carbonate (Cs₂CO₃) as the base (2 equivalents)
- Solvent mixture of 1,4-dioxane and water (3:1 ratio)
- Temperature: initial coupling at 60 °C for 1 hour, followed by a second coupling at 100 °C for 2–4 hours
Stepwise and One-Pot Sequential Arylation
Stepwise Synthesis: The 3-iodo substituent undergoes selective Suzuki coupling with arylboronic acids at 60 °C, yielding 3-aryl derivatives. The 6-chloro substituent is then arylated at 100 °C in a second step. This sequence allows high regioselectivity and yields up to 98% for various arylboronic acids.
One-Pot Synthesis: Both arylations are performed sequentially in the same reaction vessel without isolation of intermediates. After completion of the first coupling at 60 °C, additional catalyst and arylboronic acid are added, and the mixture is heated to 100 °C for the second coupling. This method is time- and cost-efficient, providing comparable yields (43–72%) to the stepwise method.
Experimental Data Summary
| Parameter | Stepwise Method | One-Pot Method |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol% first step, 15 mol% second step) | Same as stepwise, added sequentially |
| Ligand | dppf (5 mol% first step, 15 mol% second step) | Same as stepwise |
| Base | Cs₂CO₃ (2 equiv.) | Same as stepwise |
| Solvent | 1,4-dioxane : water (3:1) | Same as stepwise |
| Temperature | 60 °C (1st coupling), 100 °C (2nd) | 60 °C (1st coupling), 100 °C (2nd) |
| Reaction Time | 1 h + 2–4 h | 1 h + 2–4 h |
| Yield Range | 62–98% (varies by arylboronic acid) | 43–72% |
| Selectivity | High chemoselectivity for C3 over C6 | High chemoselectivity maintained |
Notes on Substrate Scope and Functional Group Tolerance
- The method tolerates a wide range of aryl and heteroaryl boronic acids, including electron-rich and electron-poor substituents.
- Electronically diverse boronic acids yielded products in 75–98% yield, except for some fluorinated derivatives which showed moderate yields (~46%).
- The presence of iodine at C3 significantly enhances the reactivity and selectivity for the first coupling step compared to chlorine at C6.
- The THP protecting group remains intact during the coupling reactions and can be removed post-synthesis under mild acidic conditions without affecting the arylated product.
Additional Synthetic Details from Supplementary Research
- The iodination step involves diazotization followed by iodination of the pyrazolopyridine intermediate.
- Chlorination at C6 is performed on the N-oxide derivative to improve regioselectivity.
- Purification of intermediates is typically carried out by flash column chromatography using gradients of methanol in dichloromethane.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and reduction reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states or reduction products.
Coupling reactions: The presence of halogen atoms makes the compound suitable for coupling reactions such as Suzuki-Miyaura or Heck reactions, which can be used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions to replace halogen atoms.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce various biaryl compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Molecular Formula : C₁₁H₁₁ClIN₃O
- CAS Number : 1416713-15-9
Its structure features a pyrazolo[3,4-b]pyridine core, which is known for its versatility in various chemical reactions and biological interactions.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit potent anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the synthesis of pyrazolo[3,4-b]pyridine derivatives that demonstrated cytotoxicity against human cancer cells, suggesting that 6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine could be a promising candidate for further development in cancer therapy .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Research into related pyrazolo compounds has revealed their ability to inhibit bacterial growth and combat antibiotic resistance. The introduction of halogen atoms (like chlorine and iodine) in the structure enhances the compound's interaction with microbial targets .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of pyrazolo[3,4-b]pyridines. These compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific effects of this compound in this context warrant further investigation .
Synthetic Applications
The synthesis of this compound can be achieved through various methods involving cyclization reactions. The compound serves as a precursor for synthesizing more complex heterocyclic structures that can be tailored for specific biological activities.
Case Study 1: Anticancer Screening
A study conducted by researchers at El-Menoufia University synthesized several pyrazolo derivatives and evaluated their anticancer activity against different cancer cell lines. The results indicated that modifications to the pyrazole ring significantly impacted cytotoxicity levels, thereby establishing a correlation between structure and activity .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, derivatives of pyrazolo[3,4-b]pyridine were tested against Gram-positive and Gram-negative bacteria. The findings showed that certain substitutions on the pyrazole ring enhanced antibacterial activity, paving the way for developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance binding affinity and selectivity, while the tetrahydro-2H-pyran-2-yl group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Challenges: Ionic liquid-mediated synthesis (e.g., [bmim][BF4]) is effective for pyrazolo[3,4-b]pyridinones but may require adaptation for iodinated derivatives due to steric and electronic effects .
Biological Activity
6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant case studies.
The compound features a complex structure characterized by the following properties:
| Property | Value |
|---|---|
| IUPAC Name | 6-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine |
| Molecular Formula | C11H11ClIN3O |
| Molecular Weight | 363.58 g/mol |
| CAS Number | 1416714-41-4 |
| Chemical Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Halogenation : Introduction of chloro and iodo groups.
- Nucleophilic Substitution : Addition of the tetrahydro-2H-pyran group.
- Optimization for Yield : Adjusting solvents and catalysts for industrial production.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen substituents enhances its binding affinity, making it a potential candidate for therapeutic applications.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
In vitro studies have shown that compounds within the pyrazolo[3,4-b]pyridine family can inhibit cell proliferation in various cancer cell lines. For instance:
- HeLa Cells : Demonstrated significant antiproliferative effects.
- IC50 Values : Some derivatives exhibit IC50 values as low as 0.36 µM against CDK2, indicating strong inhibitory potential .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation:
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Antiproliferative Properties :
- Mechanistic Study on Enzyme Interaction :
Comparison with Similar Compounds
The unique structure of this compound allows it to be compared with other related compounds:
| Compound | Key Differences |
|---|---|
| 6-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine | Lacks tetrahydro group |
| 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine | Lacks chloro substituent |
| 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine | Lacks iodo substituent |
Q & A
Q. What are the typical synthetic routes for preparing 6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine?
The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves multi-step protocols. A common approach includes:
- Halogenation : Introducing chloro or iodo groups via electrophilic substitution or metal-mediated coupling. For example, 4-chloro-1H-pyrazolo[3,4-b]pyridine intermediates can be iodinated using N-iodosuccinimide (NIS) in acidic conditions .
- Protection/Deprotection : The tetrahydro-2H-pyran (THP) group is introduced as a protecting group for nitrogen atoms. This is typically achieved using dihydropyran (DHP) under catalytic acid conditions (e.g., p-toluenesulfonic acid) .
- Cyclization : Key steps involve cyclocondensation of hydrazine derivatives with diketones or aldehydes to form the pyrazolo[3,4-b]pyridine core .
Q. How is the THP protecting group removed during synthesis, and what are the challenges?
The THP group is removed under mild acidic hydrolysis (e.g., HCl in methanol or aqueous acetic acid). Challenges include:
Q. What spectroscopic techniques are used for structural characterization?
- NMR : H and C NMR confirm substitution patterns (e.g., THP protons at δ 3.5–4.5 ppm, pyridine ring protons at δ 8.0–9.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and isotopic patterns for iodine (e.g., [M+H] with I/I splitting) .
- X-ray Crystallography : For unambiguous confirmation, crystals are grown via slow evaporation in solvents like DCM/hexane, revealing dihedral angles between aromatic systems (e.g., 2.56° for pyrazolo-pyridine/phenyl groups) .
Advanced Research Questions
Q. How can conflicting biological activity data for pyrazolo[3,4-b]pyridine derivatives be resolved?
Discrepancies in activity (e.g., h-TNAP inhibition potency) may arise from:
- Structural Variations : Minor substituent changes (e.g., chloro vs. iodo) alter steric/electronic properties. For example, compound 61 in Langer et al. (2018) showed enhanced activity due to optimized halogen positioning .
- Assay Conditions : Differences in buffer pH, enzyme isoforms, or co-factor availability (e.g., Zn for alkaline phosphatases). Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Intermediate Purification : Use column chromatography with gradients (e.g., 5–30% EtOAc/hexane) to isolate key intermediates.
- Catalyst Screening : For iodination, compare NIS with alternative reagents (e.g., I/AgOTf) to minimize byproducts .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but require strict moisture control .
Q. How are π-π stacking interactions and hydrogen-bonding networks analyzed in crystal structures?
- X-ray Diffraction : Resolve intermolecular interactions (e.g., π-π distances < 3.8 Å indicate stacking). Software like Mercury (CCDC) calculates contact distances and angles .
- Graph-Set Analysis : Classify hydrogen bonds (e.g., N–H⋯O motifs forming rings) to map supramolecular architectures .
Q. What safety protocols are critical for handling iodinated intermediates?
- Ventilation : Use fume hoods to prevent inhalation of volatile iodine species (P260, P261 precautions) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles (P280) to avoid skin/eye contact.
- Waste Disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal (P501) .
Methodological Tables
Q. Table 1. Key Reaction Conditions for THP Protection/Deprotection
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| THP Protection | DHP, p-TsOH, DCM, RT, 12h | 85–90 | |
| THP Deprotection | 2M HCl in MeOH, 50°C, 3h | 95 |
Q. Table 2. Biological Activity Comparison of Pyrazolo[3,4-b]Pyridines
| Compound | Target Enzyme (IC) | Structural Feature | Reference |
|---|---|---|---|
| 6-Chloro-3-iodo-THP | h-TNAP (18 nM) | Iodo substituent at C3 | |
| 6-Chloro-3-methyl | h-TNAP (>100 nM) | Methyl group at C3 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
